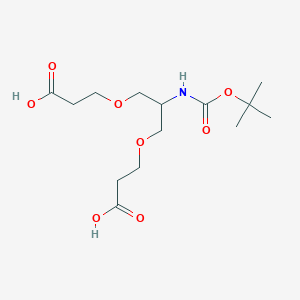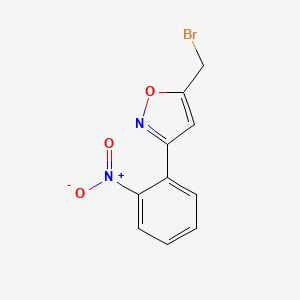![molecular formula C10H9BrClF3N2O B1379957 4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine CAS No. 1053659-46-3](/img/structure/B1379957.png)
4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine
Vue d'ensemble
Description
The compound “4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives involves various methods. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, has been synthesized using different methods .Molecular Structure Analysis
The molecular structure of “4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine” includes a pyridine ring with a trifluoromethyl group and a morpholine ring. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse. For instance, the protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique
Synthesis and Chemical Properties
A study presented the successful synthesis of new series of compounds, including 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, utilizing a Buchwald–Hartwig amination process. This synthesis pathway yielded compounds from precursors like 6-bromoquinoline, demonstrating the compound's role in creating complex molecules with potential biological applications (Bonacorso et al., 2018). The study highlighted the compound's significance in generating materials with intriguing photophysical properties, indicative of possible applications in molecular electronics or as fluorescence markers.
Potential Biological and Pharmaceutical Applications
Another area of research investigated the antimicrobial and antiurease activities of newly synthesized morpholine derivatives, including those based on the 4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl] structure. These compounds exhibited promising results against certain microbial strains and in inhibiting urease enzyme activity, suggesting potential utility in the development of new antimicrobial agents (Bektaş et al., 2012).
Photophysical Studies
Research focusing on the photophysical evaluation of pyridine compounds, including those modified with morpholino groups, revealed that such compounds exhibit high fluorescence quantum yields in both solution and solid state. This study suggests the potential of these compounds, by extension including the 4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine, in applications requiring highly emissive fluorophores, such as in optical materials, sensors, and bioimaging (Hagimori et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[5-bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClF3N2O/c11-8-6(10(13,14)15)5-7(16-9(8)12)17-1-3-18-4-2-17/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJZONUGNAOTEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B1379874.png)
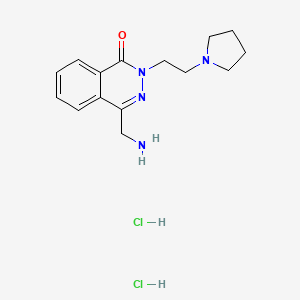
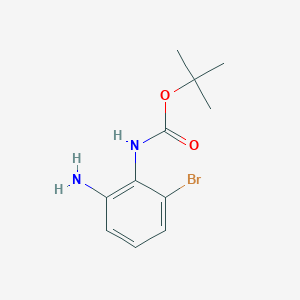
![[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol](/img/structure/B1379882.png)
![[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379883.png)
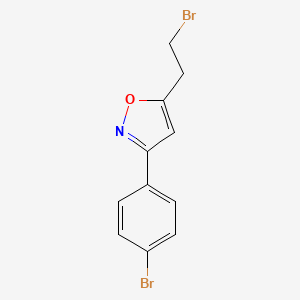
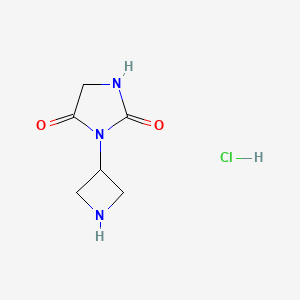
![[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1379888.png)




